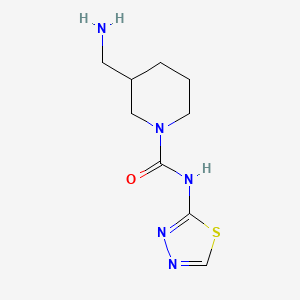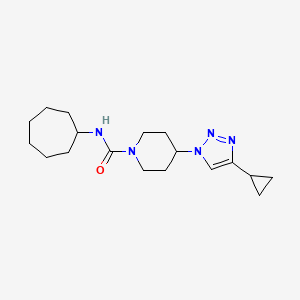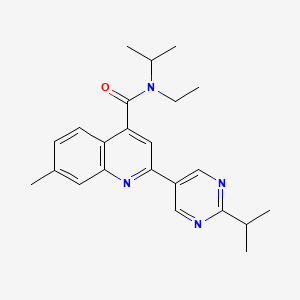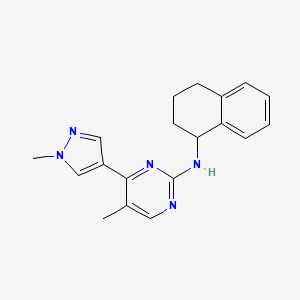![molecular formula C15H16N6OS B5902550 N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, also known as MI-TDU, is a chemical compound that has been widely studied for its potential applications in scientific research. MI-TDU is a urea derivative that has been synthesized to target specific biochemical pathways in cells, and has shown promise in a variety of research applications.
Mécanisme D'action
The mechanism of action of N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is complex and not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in disease processes. N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), both of which are involved in cancer cell growth and proliferation. N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to inhibit the activity of beta-secretase 1 (BACE1), an enzyme that is involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor angiogenesis (the formation of new blood vessels to support tumor growth). N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea for lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to target specific disease processes. However, one limitation of N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.
Orientations Futures
There are many potential future directions for research on N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, including further study of its mechanisms of action, optimization of its synthesis method, and exploration of its potential applications in other disease areas. Additionally, N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea could be used as a starting point for the development of new drugs that target specific enzymes and signaling pathways involved in disease processes.
Méthodes De Synthèse
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea can be synthesized through a multi-step process, starting with the reaction of 2-methyl-1H-imidazole with 4-chlorobenzyl chloride to form 4-(2-methyl-1H-imidazol-1-yl)benzyl chloride. This intermediate is then reacted with 3-methyl-1,2,4-thiadiazol-5-amine to form N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea.
Applications De Recherche Scientifique
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and cardiovascular disease research. N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in these diseases, making it a promising candidate for further study.
Propriétés
IUPAC Name |
1-[[4-(2-methylimidazol-1-yl)phenyl]methyl]-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-18-15(23-20-10)19-14(22)17-9-12-3-5-13(6-4-12)21-8-7-16-11(21)2/h3-8H,9H2,1-2H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAROMVJGHOAZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NCC2=CC=C(C=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)
![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)

![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)


![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)

amine](/img/structure/B5902566.png)
